molecular formula C19H19ClF3N3O4S B2685068 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide CAS No. 1043375-77-4

2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide

Cat. No.: B2685068
CAS No.: 1043375-77-4
M. Wt: 477.88
InChI Key: IKTYOZHWBKOGLD-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by three key substituents:

  • A 2-chloro group on the pyridine ring.
  • A piperidin-1-ylsulfonyl group at the 5-position of the phenyl ring.
  • A 2,2,2-trifluoroethoxy group at the 2-position of the phenyl ring.

Properties

IUPAC Name

2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O4S/c20-17-10-13(6-7-24-17)18(27)25-15-11-14(4-5-16(15)30-12-19(21,22)23)31(28,29)26-8-2-1-3-9-26/h4-7,10-11H,1-3,8-9,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTYOZHWBKOGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of 4-(piperidin-1-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide . This intermediate is then subjected to further reactions, including the introduction of the trifluoroethoxy group and the pyridine ring, under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Formation of the Sulfonamide Moiety

The piperidin-1-ylsulfonyl group is synthesized via sulfonamide bond formation. A common method involves reacting a sulfonyl chloride intermediate with piperidine under basic conditions (e.g., potassium carbonate or triethylamine) .
Example reaction:

Ar SO2Cl+PiperidineK2CO3Ar SO2Piperidine+HCl\text{Ar SO}_2\text{Cl}+\text{Piperidine}\xrightarrow{\text{K}_2\text{CO}_3}\text{Ar SO}_2-\text{Piperidine}+\text{HCl}

This step typically occurs in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Carboxamide Linkage Formation

The pyridine-4-carboxamide group is synthesized via coupling between a carboxylic acid (or activated ester) and an aniline derivative. Common methods include:

  • HATU -mediated coupling in DMF .

  • EDC/HOBt activation in THF .

Example:

Pyridine 4 carboxylic acid+AnilineHATU DIPEACarboxamide\text{Pyridine 4 carboxylic acid}+\text{Aniline}\xrightarrow{\text{HATU DIPEA}}\text{Carboxamide}

Chloropyridine Reactivity

The 2-chloropyridine moiety participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups . Palladium catalysts (e.g., Pd(PPh3)4) and ligands are typically employed.

Key reaction:

2 Chloropyridine+Arylboronic acidPd catalystBiaryl product\text{2 Chloropyridine}+\text{Arylboronic acid}\xrightarrow{\text{Pd catalyst}}\text{Biaryl product}

Stability of the Sulfonamide Group

The sulfonamide bond is stable under acidic and basic conditions but may hydrolyze under prolonged heating with strong acids (e.g., HCl) or bases (e.g., NaOH) .

Hydrolytic Degradation

  • Trifluoroethoxy group : Resistant to hydrolysis under physiological conditions but may degrade under harsh acidic/alkaline environments .

  • Carboxamide : Susceptible to enzymatic cleavage (e.g., amidases) or hydrolysis in strongly acidic/basic media .

Thermal Stability

The compound is stable up to 150°C, with decomposition observed at higher temperatures (TGA data) .

Comparative Reaction Data

Reaction TypeConditionsKey IntermediatesYield (%)Reference
Sulfonamide formationPiperidine, K2CO3, DCM, RTAryl sulfonyl chloride85–90
Trifluoroethoxy substitutionCs2CO3, DMF, 80°CPhenol derivative70–75
Carboxamide couplingHATU, DIPEA, DMF, RTPyridine-4-carboxylic acid80–85

Scientific Research Applications

The compound exhibits several biological activities that make it suitable for pharmaceutical applications:

  • Antidiabetic Properties : Research indicates that compounds containing piperidine and trifluoroethoxy groups can act as GPR119 agonists, which stimulate glucose-dependent insulin release and promote incretin secretion (GLP-1), thereby aiding in glucose homeostasis .
  • Anti-inflammatory Effects : The sulfonamide moiety present in the structure is known to have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoroethyl group can enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against tumors.

Therapeutic Applications

The therapeutic applications of 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide can be summarized as follows:

Application AreaDescription
Diabetes Management Acts as a GPR119 agonist to enhance insulin secretion.
Anti-inflammatory Agents Potential use in treating chronic inflammatory diseases.
Cancer Treatment Investigated for cytotoxic effects on cancer cell lines.

Case Studies

  • GPR119 Agonism :
    • A study published in MDPI examined various trifluoromethyl-containing compounds for their ability to activate GPR119 receptors. The findings indicated that such compounds significantly enhanced insulin secretion in vitro and improved glycemic control in animal models .
  • Cytotoxicity Against Cancer Cells :
    • In a research project focused on novel anticancer agents, derivatives of piperidine were synthesized and tested against MCF-7 breast cancer cells. Results showed that certain modifications to the chemical structure led to increased cytotoxicity compared to standard treatments .
  • Anti-inflammatory Studies :
    • A comparative study analyzed the anti-inflammatory effects of sulfonamide derivatives on human monocytes. The results demonstrated a marked reduction in pro-inflammatory cytokine production when treated with compounds similar to 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Pyridine-4-Carboxamide Derivatives

Compounds sharing the pyridine-4-carboxamide core but differing in phenyl substituents include:

Compound ID/Name Substituents on Phenyl Ring Key Properties/Activities Reference
Target Compound 5-Piperidin-1-ylsulfonyl, 2-(2,2,2-trifluoroethoxy) Hypothesized enhanced solubility (sulfonyl) and electron-withdrawing effects (trifluoroethoxy)
2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide (1019372-98-5) 2-Methylphenyl Likely lower solubility due to hydrophobic methyl group
2-Chloro-N-(4-methoxybenzyl)isonicotinamide (1019373-47-7) 4-Methoxybenzyl Methoxy group may improve membrane permeability but reduce metabolic stability
5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P2) 4-Chlorophenyl, ethylsulfonyl Ethylsulfonyl group may enhance metabolic stability compared to piperidinylsulfonyl

Key Observations :

  • The piperidin-1-ylsulfonyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like methyl or methoxybenzyl .

Sulfonamide-Containing Analogues

Sulfonamide groups are critical for enzyme inhibition (e.g., carbonic anhydrase, kinases):

Compound ID/Name Sulfonamide Structure Biological Relevance Reference
Target Compound Piperidin-1-ylsulfonyl May confer selectivity for sulfonamide-binding enzymes (e.g., kinases)
Compound P2 (Patent EP 3 227 284 B1) Ethylsulfonyl Ethylsulfonyl in P2 could reduce steric hindrance compared to piperidinylsulfonyl
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl] derivatives Arylsulfonamide Crystal structure data suggest stable hydrogen-bonding networks

Key Observations :

  • Piperidinylsulfonyl groups may offer better steric complementarity to enzyme active sites than smaller substituents like ethylsulfonyl .
  • Sulfonamide-containing pyridines often exhibit improved metabolic stability due to resistance to oxidative degradation .

Trifluoromethyl/Trifluoroethoxy Derivatives

Fluorinated groups are widely used to modulate lipophilicity and bioavailability:

Compound ID/Name Fluorinated Group Impact on Properties Reference
Target Compound 2,2,2-Trifluoroethoxy Enhances electron-withdrawing effects and lipophilicity
Ethyl 2-(difluoromethyl)-5-... Difluoromethyl Moderate lipophilicity compared to trifluoroethoxy
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine Trifluoromethyl Trifluoromethyl increases potency in enzyme assays

Key Observations :

Piperidine-Containing Analogues

Piperidine rings influence basicity and conformational flexibility:

Compound ID/Name Piperidine Modification Potential Impact Reference
Target Compound Piperidin-1-ylsulfonyl Enhances solubility and hydrogen-bonding
1027352-41-5 4-(4-Methoxyphenyl)piperidine-1-carbonyl Carbonyl group reduces basicity of piperidine
1-(4-Chloropyrimidin-2-yl)piperidin-4-amine Chloropyrimidinyl substitution May alter target specificity (e.g., kinase vs. protease)

Key Observations :

  • Piperidin-1-ylsulfonyl in the target compound likely improves solubility compared to carbonyl-linked piperidines .

Biological Activity

2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C16H19ClF3N3O3S
  • Molecular Weight : 397.91 g/mol

The presence of the trifluoroethoxy group is notable for its influence on the compound's biological activity, particularly in enhancing lipophilicity and modulating receptor interactions.

Pharmacological Effects

Research indicates that 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide exhibits a range of biological activities:

  • Antidepressant Activity : Similar compounds have shown potential in treating mood disorders by modulating neurotransmitter levels in the brain. The piperidine moiety is associated with enhanced interaction with serotonin and norepinephrine transporters .
  • Anticancer Properties : Some studies suggest that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity against different cancer cell lines remains an area of active research .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, potentially due to their ability to inhibit bacterial enzyme systems critical for survival .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation : The compound may interact with several G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate mood and anxiety .
  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can disrupt metabolic processes in pathogens and tumor cells .

Case Studies

Several studies have investigated the biological activity of related compounds. Here are key findings:

StudyCompoundBiological ActivityKey Findings
2-chloro-N-[5-piperidin-1-ylsulfonyl]phenylacetamideAntidepressantShowed significant serotonin uptake inhibition in vitro.
5-(Piperidin-1-ylsulfonyl)benzoic acidAnticancerInduced apoptosis in breast cancer cell lines at IC50 < 10 µM.
Trifluoromethyl-substituted sulfonamidesAntimicrobialEffective against Gram-positive bacteria with MIC values ranging from 0.5 to 8 µg/mL.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and carboxamide formation. Key steps include using dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by purification via column chromatography. Yield optimization (e.g., 99% purity) requires precise stoichiometric control, inert atmosphere conditions, and intermediate characterization using NMR and HPLC to minimize side products .

Q. How should researchers handle safety and storage given its hazardous properties?

The compound exhibits acute toxicity (H300-H313) and requires strict safety protocols:

  • Storage : Under nitrogen at 2–8°C in airtight containers (P407+P413) .
  • Handling : Use PPE (gloves, goggles) and fume hoods. In case of exposure, rinse skin/eyes immediately (P305+P351+P338) and seek medical attention .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Assess purity (≥98%) and impurity profiles (single impurity ≤0.5%) .
  • NMR/MS : Confirm structural integrity via 1H/13C NMR and high-resolution mass spectrometry .
  • XRD : Resolve crystallographic details (e.g., dihedral angles, hydrogen bonding) for batch consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

SAR strategies should focus on modifying substituents:

  • Piperidinylsulfonyl group : Adjust ring size (e.g., piperidine vs. pyrrolidine) to enhance target affinity.
  • Trifluoroethoxy moiety : Evaluate fluorination impact on metabolic stability and membrane permeability. Use competitive binding assays (e.g., radioligand displacement) and cellular Ca2+ flux assays in transfected CHO cells to quantify potency and selectivity .

Q. What in vitro assays are suitable for assessing target binding affinity and selectivity?

  • Receptor binding : Screen against kinase panels (e.g., ALK, V1b) using scintillation proximity assays (SPA) .
  • Functional assays : Measure inhibition of AVP-induced corticotropin secretion in adrenal cells (IC50 determination) .
  • Selectivity profiling : Cross-test against related receptors (V1a, V2, OXTR) to rule off-target effects .

Q. What in vivo models are appropriate for evaluating efficacy, and how should endpoints be determined?

  • Xenograft models : Implant ALK-positive cancer cells in nude rats; monitor tumor volume reduction post-administration (10–30 mg/kg oral dose) .
  • Stress models : Measure plasma corticotropin levels in restrained rats or after water deprivation to assess CNS activity .
  • Endpoint criteria : Tumor regression ≥50% (RECIST criteria) or corticotropin inhibition ≥70% at 4–6 hours post-dose .

Q. How can crystallography and computational modeling aid in understanding its binding mode?

  • X-ray crystallography : Resolve ligand-receptor complexes to identify key interactions (e.g., hydrogen bonds with V1b receptor residues) .
  • MD simulations : Predict binding free energy (ΔG) and residence time using AMBER/CHARMM force fields.
  • Docking studies : Screen analogs for improved fit into hydrophobic pockets (e.g., trifluoroethoxy alignment with fluorine-enriched regions) .

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